molecular formula C5H4F3NO2 B2827655 [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol CAS No. 1823360-08-2

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol

Cat. No.: B2827655
CAS No.: 1823360-08-2
M. Wt: 167.087
InChI Key: QLBHKSMRSRAWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol: is a chemical compound with the molecular formula C5H4F3NO2. It is characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors to maintain consistent reaction parameters, and employing purification techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group can yield [5-(Trifluoromethyl)-1,3-oxazol-4-YL]aldehyde or [5-(Trifluoromethyl)-1,3-oxazol-4-YL]carboxylic acid .

Scientific Research Applications

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol has several scientific research applications:

Mechanism of Action

The mechanism by which [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]methanol
  • [5-(Trifluoromethyl)-1,3-thiazol-4-YL]methanol
  • [5-(Trifluoromethyl)-1,3-oxazol-2-YL]methanol

Uniqueness

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHKSMRSRAWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.